molecular formula C18H25NO3 B4085693 methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate

methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate

Cat. No. B4085693
M. Wt: 303.4 g/mol
InChI Key: PKMJALMXAFGBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate is a chemical compound that belongs to the class of esters. It is used in scientific research for its potential pharmacological properties, especially in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antioxidant and neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

Methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential pharmacological properties. However, there are also limitations to using this compound in lab experiments. It may be toxic at high doses, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are several future directions for research on methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate. One area of research could focus on its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Another area of research could focus on its mechanism of action and the biochemical and physiological effects of this compound. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans.

Scientific Research Applications

Methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

methyl 2-cycloheptyl-3-(2-methylanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-13-9-7-8-12-15(13)19-17(20)16(18(21)22-2)14-10-5-3-4-6-11-14/h7-9,12,14,16H,3-6,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMJALMXAFGBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C2CCCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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